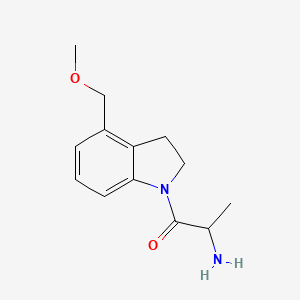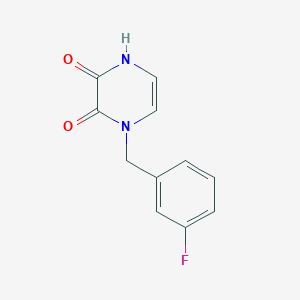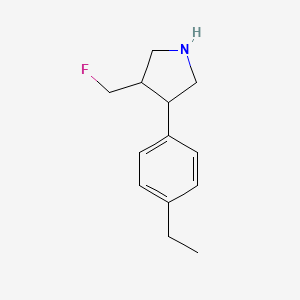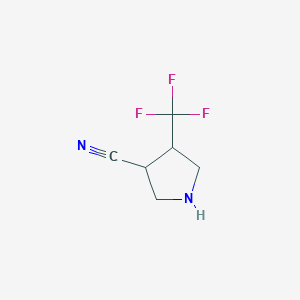
2-Amino-1-(4-(metoximetil)indolin-1-il)propan-1-ona
Descripción general
Descripción
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Accidente Cerebrovascular Isquémico
Los derivados de indolina se han utilizado en el diseño y la síntesis de agentes neuroprotectores multifuncionales para combatir el accidente cerebrovascular isquémico . Estos compuestos han mostrado efectos protectores significativos contra la muerte de células RAW 264.7 inducida por H2O2 . Algunos compuestos también han elevado significativamente la tasa de supervivencia celular en el daño neuronal inducido por privación de oxígeno glucosa / reperfusión (OGD / R) .
Propiedades Antioxidantes
Los derivados de indolina han demostrado propiedades antioxidantes significativas . Se ha descubierto que protegen las células del estrés oxidativo, que es un factor clave en muchas enfermedades, incluidos los trastornos neurodegenerativos .
Propiedades Antiinflamatorias
Se ha descubierto que algunos derivados de indolina reducen la secreción de citoquinas inflamatorias, incluidas TNF-α, IL-6 y NO, por células BV-2 . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias .
Actividad Antiviral
Los derivados de indol, que incluyen derivados de indolina, se ha descubierto que poseen propiedades antivirales . Se han utilizado en la síntesis de compuestos que muestran actividad inhibitoria contra varios virus .
Actividad Anti-VIH
Los derivados de indol se han utilizado en la síntesis de compuestos con actividad anti-VIH . Se ha descubierto que estos compuestos inhiben la replicación de las cepas VIH-1 y VIH-2 en células infectadas agudamente .
Propiedades Anticancerígenas
Se ha descubierto que los derivados de indol poseen propiedades anticancerígenas . Se han utilizado en la síntesis de compuestos que muestran actividad inhibitoria contra varios tipos de cáncer .
Propiedades Antimicrobianas
Se ha descubierto que los derivados de indol poseen propiedades antimicrobianas . Se han utilizado en la síntesis de compuestos que muestran actividad inhibitoria contra varios tipos de microbios .
Propiedades Antidiabéticas
Se ha descubierto que los derivados de indol poseen propiedades antidiabéticas . Se han utilizado en la síntesis de compuestos que muestran actividad inhibitoria contra varios tipos de diabetes .
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. For example, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
The result of the compound’s action can depend on its specific targets and mode of action. For example, indole derivatives with anti-inflammatory activity may reduce inflammation by inhibiting certain inflammatory pathways .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indoline derivatives, including 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, have been shown to exhibit inhibitory activity against enzymes such as acetylcholine esterase (AChE) and cyclooxygenase (COX) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound’s interaction with AChE results in the inhibition of the enzyme, which can enhance cholinergic signaling . Similarly, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can enhance its neuroprotective effects by reducing mitochondrial oxidative stress and promoting cell survival.
Propiedades
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQSYOHQRDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)


![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)

![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)



![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
